Tert-butyl 3-(4-nitrophénoxy)pipéridine-1-carboxylate

Vue d'ensemble

Description

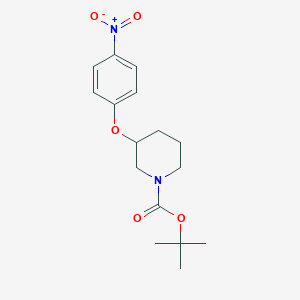

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate: is an organic compound with the molecular formula C16H22N2O5 . It is a piperidine derivative featuring a tert-butyl ester group and a nitrophenoxy substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in drug development. Its structural characteristics allow it to interact with specific enzymes and receptors, suggesting possible applications in treating various diseases .

- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in organic synthesis and pharmaceutical development.

2. Biological Activity

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin.

- Neuroprotective Effects : Related compounds have shown neuroprotective effects in vitro, particularly against oxidative stress-induced cell death. This suggests that modifications to the nitrophenoxy group may enhance neuroprotective efficacy.

- Anti-inflammatory Properties : Research indicates that certain derivatives can significantly inhibit pyroptotic cell death in human macrophages, highlighting their therapeutic promise in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial pathogens; MIC comparable to ciprofloxacin |

| Neuroprotective | Enhanced protective capabilities against oxidative stress in neuronal cell models |

| Anti-inflammatory | Significant inhibition of pyroptotic cell death; potential applications in inflammatory diseases |

Case Studies

Antimicrobial Studies : In vitro evaluations have demonstrated potent activity against bacterial pathogens. Studies have shown that modifications to the nitrophenoxy group can significantly affect the antimicrobial efficacy of the compound.

Neuroprotective Mechanisms : A study explored neuroprotective effects of related nitrones, revealing that specific substitutions enhanced their protective capabilities against oxidative stress in neuronal cell models.

Inflammation Modulation : Research on anti-inflammatory potential indicated that certain derivatives could significantly inhibit pyroptosis and reduce interleukin-1β (IL-1β) release, suggesting therapeutic applications for inflammatory conditions.

Industrial Applications

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate is utilized in the pharmaceutical industry for the production of drugs and fine chemicals. Its unique chemical properties facilitate the development of new therapeutic agents through chemical modification and optimization processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol derivative reacts with a suitable piperidine intermediate.

Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl chloroformate as the esterifying agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The nitro group in tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate can undergo reduction to form an amino group.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

Reduction: Formation of tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological receptors. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparaison Avec Des Composés Similaires

- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate

Comparison:

- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate : Contains an aminomethyl group instead of a nitrophenoxy group, which alters its reactivity and potential biological activity.

- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate : Features a hydroxymethyl group, making it more hydrophilic and potentially more reactive in aqueous environments.

- Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate : Similar structure but with a nitrophenyl group, which may influence its electronic properties and reactivity.

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate stands out due to its unique combination of a nitrophenoxy group and a piperidine ring, providing a balance of hydrophobicity and electronic properties that can be fine-tuned for specific applications.

Activité Biologique

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a 4-nitrophenoxy moiety. This structural configuration contributes to its lipophilicity and ability to interact with various biological targets. The molecular formula is , and its structure can be represented as follows:

The precise mechanism of action for tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate is not fully elucidated; however, it is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the nitro group and piperidine ring likely plays a crucial role in these interactions, potentially affecting enzyme activity or receptor binding .

Anticancer Properties

Recent studies have indicated that tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate exhibits significant anticancer properties. For instance, in vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including glioblastoma (U251-MG cells). Treatment with this compound resulted in a notable decrease in cell proliferation, suggesting its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U251-MG | 26.2 ± 1.2 | Inhibition of cell growth via PTEN regulation |

| Other Cancer Lines | Varies | Potential modulation of signaling pathways |

Neuroprotective Effects

Given its structural similarities to known neurotransmitter modulators, tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate has been investigated for neuroprotective effects. Preliminary data suggest that it may influence neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

The compound has also shown promise as an antibacterial and antifungal agent. Its structural characteristics allow it to interact with biological membranes or enzymes critical for microbial survival. Studies indicate that similar compounds have demonstrated efficacy against various pathogens, suggesting that tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate could be developed further for these applications .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound through various experimental approaches:

- In Vitro Studies : Multiple assays have confirmed the anticancer activity against glioblastoma cells, highlighting its potential as a lead compound for drug development targeting cancer.

- Gene Expression Analysis : Transcriptome analyses following treatment with the compound revealed significant changes in gene expression related to cell growth and inflammatory responses, indicating its multifaceted role in cellular regulation .

- Comparative Studies : Structural comparisons with related compounds have illustrated unique reactivity patterns and biological interactions, providing insights into the design of more effective derivatives .

Propriétés

IUPAC Name |

tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-4-5-14(11-17)22-13-8-6-12(7-9-13)18(20)21/h6-9,14H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOFZYJUWZHERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383407 | |

| Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-16-7 | |

| Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.